3-Benzyl Entecavir
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Overview
Description
3-Benzyl Entecavir: is a derivative of Entecavir, a guanosine nucleoside analogue used primarily in the treatment of chronic hepatitis B virus infection. Entecavir is known for its high efficacy in inhibiting the replication of the hepatitis B virus by targeting the viral polymerase. The addition of a benzyl group to the Entecavir molecule potentially modifies its pharmacokinetic and pharmacodynamic properties, making it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl Entecavir involves several key steps:
Formation of Sodium Cyclopentadiene: Cyclopentadiene monomer reacts with sodium hydride under inert gas protection to form sodium cyclopentadiene.
Oxidation: The sodium cyclopentadiene is oxidized using tert-butyl hydroperoxide.
Benzylation: The oxidized product reacts with benzyl halogen under alkaline conditions to form a benzylated intermediate.
Coupling with Guanine: The benzylated intermediate reacts with 6-benzyloxy guanine in the presence of a base to form the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.
Purification: Using recrystallization and chromatography techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl Entecavir undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: The benzyl group can be substituted with other functional groups to explore structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products:
Oxidation Products: Benzyl alcohol, benzaldehyde.
Reduction Products: Various reduced derivatives with potential therapeutic applications.
Substitution Products: Compounds with different functional groups replacing the benzyl group.
Scientific Research Applications
3-Benzyl Entecavir has several scientific research applications:
Chemistry: Used as a model compound to study the effects of benzylation on nucleoside analogues.
Biology: Investigated for its potential antiviral properties against other viruses.
Medicine: Explored as a potential therapeutic agent with modified pharmacokinetics and pharmacodynamics.
Industry: Used in the development of new antiviral drugs and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 3-Benzyl Entecavir involves:
Inhibition of Viral Polymerase: Similar to Entecavir, it inhibits the hepatitis B virus polymerase by competing with the natural substrate deoxyguanosine triphosphate.
Blocking Viral Replication: It inhibits all three activities of the viral polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of viral DNA.
Molecular Targets and Pathways: The primary target is the viral polymerase, and the inhibition of this enzyme disrupts the viral replication cycle.
Comparison with Similar Compounds
Entecavir: The parent compound, used in the treatment of chronic hepatitis B.
Lamivudine: Another nucleoside analogue used for hepatitis B and HIV treatment.
Adefovir: A nucleotide analogue with antiviral activity against hepatitis B.
Comparison:
Uniqueness: 3-Benzyl Entecavir is unique due to the addition of the benzyl group, which may enhance its pharmacokinetic properties and potentially reduce resistance development.
Efficacy: While Entecavir is highly effective, the benzylated derivative may offer improved efficacy or reduced side effects.
Resistance: The structural modification may help in overcoming resistance seen with other nucleoside analogues.
Properties
Molecular Formula |
C19H21N5O3 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-amino-9-[(1S,3R,4S)-4-hydroxy-2-methylidene-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one |
InChI |
InChI=1S/C19H21N5O3/c1-11-13(9-27-8-12-5-3-2-4-6-12)15(25)7-14(11)24-10-21-16-17(24)22-19(20)23-18(16)26/h2-6,10,13-15,25H,1,7-9H2,(H3,20,22,23,26)/t13-,14-,15-/m0/s1 |
InChI Key |
LHPHZZBSRXNYEJ-KKUMJFAQSA-N |
Isomeric SMILES |
C=C1[C@H](C[C@@H]([C@H]1COCC2=CC=CC=C2)O)N3C=NC4=C3N=C(NC4=O)N |
Canonical SMILES |
C=C1C(CC(C1COCC2=CC=CC=C2)O)N3C=NC4=C3N=C(NC4=O)N |
Origin of Product |
United States |
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